Benzenesulfonamide, 4-methoxy-N-methyl-N-nitroso-
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Overview
Description
Benzenesulfonamide, 4-methoxy-N-methyl-N-nitroso- is an organic compound with the molecular formula C8H10N2O4S This compound is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-methoxy group, an N-methyl group, and an N-nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methoxy-N-methyl-N-nitroso- typically involves the nitration of 4-methoxybenzenesulfonamide followed by methylation and nitrosation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methoxy-N-methyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The methoxy and nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonamide, 4-methoxy-N-methyl-N-nitroso- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methoxy-N-methyl-N-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-methyl-: Similar structure but lacks the methoxy and nitroso groups.
Benzenesulfonamide, N-ethyl-4-methyl-: Contains an ethyl group instead of a methyl group.
Benzenesulfonamide, N,4-dimethyl-N-nitroso-: Similar structure but with different substituents.
Uniqueness
Benzenesulfonamide, 4-methoxy-N-methyl-N-nitroso- is unique due to the presence of the methoxy and nitroso groups, which impart distinct chemical and biological properties. These functional groups enable the compound to participate in specific reactions and interactions that are not possible with other similar compounds.
Properties
CAS No. |
210820-71-6 |
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Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
4-methoxy-N-methyl-N-nitrosobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-10(9-11)15(12,13)8-5-3-7(14-2)4-6-8/h3-6H,1-2H3 |
InChI Key |
BKJUOYKYESEALG-UHFFFAOYSA-N |
Canonical SMILES |
CN(N=O)S(=O)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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